molecular formula C15H18N2O3 B10871084 N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B10871084
M. Wt: 274.31 g/mol
InChI Key: AETZUQJXCJOJJC-UHFFFAOYSA-N
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Description

  • N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound with the molecular formula C15H18N2O3. It belongs to the class of isoindoline derivatives.
  • The compound features a tert-butyl group (tert-butyl refers to a tertiary butyl group, which consists of three methyl groups attached to a central carbon atom) and an isoindoline ring system.
  • Isoindolines are bicyclic compounds containing a five-membered ring fused to a six-membered ring. In this case, the isoindoline ring bears a keto group (1,3-dioxo) at position 2.
  • Preparation Methods

      Synthetic Routes: The synthesis of N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves various methods. One common approach is the reaction of tert-butyl isocyanate with the corresponding isoindoline derivative.

      Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents, and may involve acid or base catalysis.

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in research laboratories or small-scale settings.

  • Chemical Reactions Analysis

      Reactivity: N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various reactions due to its functional groups.

      Common Reagents and Conditions: Reactions may include nucleophilic additions, acylations, and cyclizations. Common reagents include amines, acids, and bases.

      Major Products: The products formed depend on the specific reaction. For example, amidation reactions yield amides, while cyclizations lead to fused ring systems.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules. Its unique structure makes it valuable for designing new materials.

      Biology: It may serve as a probe in biological studies or drug discovery due to its potential interactions with cellular targets.

      Medicine: While not directly used as a drug, its derivatives could have therapeutic applications.

      Industry: Its applications in industry are limited, but it contributes to the development of novel compounds.

  • Mechanism of Action

    • The exact mechanism of action for N-tert-butyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide remains an area of ongoing research.
    • It likely interacts with specific proteins or enzymes, affecting cellular processes. Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H18N2O3

    Molecular Weight

    274.31 g/mol

    IUPAC Name

    N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)propanamide

    InChI

    InChI=1S/C15H18N2O3/c1-9(12(18)16-15(2,3)4)17-13(19)10-7-5-6-8-11(10)14(17)20/h5-9H,1-4H3,(H,16,18)

    InChI Key

    AETZUQJXCJOJJC-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(=O)NC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O

    Origin of Product

    United States

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